molecular formula C14H21ClN2O B1422614 N-Benzyl-2-piperidin-4-ylacetamide hydrochloride CAS No. 906744-74-9

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride

Cat. No.: B1422614
CAS No.: 906744-74-9
M. Wt: 268.78 g/mol
InChI Key: AZWLPMWFMORLSB-UHFFFAOYSA-N
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Description

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-piperidin-4-ylacetamide hydrochloride typically involves the reaction of piperidine derivatives with benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-2-piperidin-4-ylacetamide hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride can be compared with other piperidine derivatives, such as:

    N-Benzylpiperidine: Similar structure but lacks the acetamide group.

    N-Benzyl-2-piperidinone: Contains a ketone group instead of an acetamide group.

    N-Benzyl-4-piperidinol: Contains a hydroxyl group instead of an acetamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(10-12-6-8-15-9-7-12)16-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWLPMWFMORLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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